

G140: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: G140

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These application notes provide a comprehensive guide to the use of **G140**, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), in cell-based assays. This document includes detailed information on the solubility and preparation of **G140**, as well as protocols for its application in cellular and biochemical assays to study the cGAS-STING signaling pathway.

Introduction to G140

G140 is a small molecule inhibitor that specifically targets the catalytic pocket of human cGAS[1][2]. By acting as a competitive inhibitor of the substrates ATP and GTP, **G140** effectively blocks the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP)[2][3]. This inhibition prevents the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA and initiating an inflammatory response[4][5][6]. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target[5][6].

G140 Properties and Solubility

Proper handling and solubilization of **G140** are critical for obtaining reliable and reproducible results in cell-based assays.

Molecular Formula: C₁₇H₁₆Cl₂N₄O₂ Molecular Weight: 379.24 g/mol [7]

G140 is sparingly soluble in aqueous solutions and is prone to precipitation in cell culture media. Therefore, it is essential to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

Table 1: **G140** Solubility

Solvent	Solubility	Reference
DMSO	2 mg/mL - 76 mg/mL	[1]
Water	Insoluble	[1]
Ethanol	Insoluble	[1]

Quantitative Data: Inhibitory Activity of **G140**

G140 exhibits high potency against human cGAS with significant selectivity over its murine counterpart. The half-maximal inhibitory concentration (IC_{50}) values can vary depending on the assay format (biochemical vs. cellular) and the specific experimental conditions. It is noteworthy that cellular IC_{50} values are generally higher than biochemical IC_{50} values, which may be attributed to factors such as cell membrane permeability and serum protein binding[\[8\]](#).

Table 2: **G140** Inhibitory Potency (IC_{50})

Target/System	Assay Type	IC ₅₀ Value	Reference
Human cGAS (h-cGAS)	Biochemical	14.0 nM	[5] [7]
Murine cGAS (m-cGAS)	Biochemical	442 nM	[5] [7]
Human THP-1 Cells (IFNB1 mRNA)	Cellular	1.70 µM	[5] [8]
Human THP-1 Cells (CXCL10 mRNA)	Cellular	1.95 µM	[9]
Primary Human Macrophages (IFNB1 mRNA)	Cellular	0.86 µM	[7]
Primary Human Macrophages (CXCL10 mRNA)	Cellular	0.49 µM	[9]

Experimental Protocols

Preparation of G140 Stock and Working Solutions

4.1.1. Materials:

- **G140** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pre-warmed cell culture medium

4.1.2. Protocol for 10 mM Stock Solution:

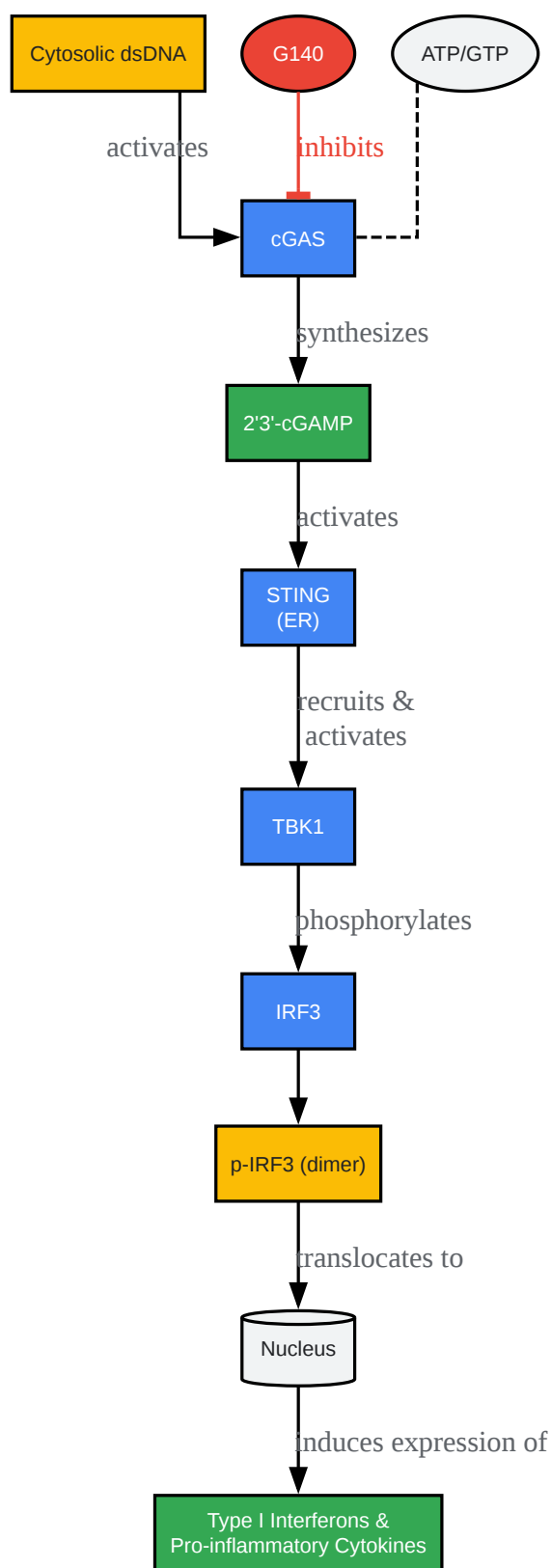
- Weigh the appropriate amount of **G140** powder.
- Dissolve the **G140** powder in 100% DMSO to a final concentration of 10 mM.

- Vortex thoroughly to ensure complete dissolution. Gentle sonication in a water bath for a few minutes can be used to aid dissolution if precipitation is observed[4].
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C[4].

4.1.3. Protocol for Working Solution in Cell Culture Media: To minimize precipitation when diluting the DMSO stock into aqueous cell culture media, a serial dilution approach is recommended[4].

- Pre-warm the complete cell culture medium to 37°C.
- Prepare an intermediate dilution of the **G140** stock solution in a small volume of the pre-warmed medium. For example, add 1 µL of a 10 mM **G140** stock to 99 µL of medium to get a 100 µM intermediate solution[4].
- Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration.
- Gently mix the final working solution immediately before adding it to the cells[4].
- Visually inspect the final solution for any signs of precipitation[4].

Visualizations



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Caption: cGAS-STING signaling pathway and the inhibitory action of **G140**.

Biochemical cGAS Enzymatic Activity Assay

This in vitro assay directly measures the ability of **G140** to inhibit the synthesis of cGAMP by recombinant cGAS.

4.2.1. Materials:

- Recombinant human cGAS (h-cGAS) protein
- Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)
- ATP and GTP stock solutions
- Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[5]
- **G140** serial dilutions
- Stop Solution (e.g., 0.5 M EDTA)[5]
- cGAMP detection kit (e.g., ELISA, TR-FRET)
- 384-well assay plates

4.2.2. Protocol:

- **Reaction Preparation:** In a 384-well plate, prepare a reaction mix containing assay buffer, 100 µM each of ATP and GTP, and 10 ng/µL of dsDNA[6].
- **Inhibitor Addition:** Add **G140** at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM)[6]. Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity)[6].
- **Enzyme Addition:** Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM[6].
- **Incubation:** Incubate the plate at 37°C for 60 minutes[6].
- **Quenching:** Stop the reaction by adding the Stop Solution[6].

- **cGAMP Detection:** Quantify the amount of cGAMP produced using a suitable detection method according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of inhibition for each **G140** concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for cGAS Inhibition in THP-1 Monocytes

This assay measures the ability of **G140** to inhibit the cGAS-STING pathway within a cellular context by quantifying the downstream expression of interferon-stimulated genes (ISGs).

4.3.1. Materials:

- THP-1 human monocytic cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation (optional)
- **G140** working solutions
- dsDNA (e.g., Herring Testes DNA)
- Transfection reagent (e.g., Lipofectamine)
- 96-well cell culture plates
- Reagents for RNA extraction, cDNA synthesis, and qRT-PCR

4.3.2. Protocol:

- **Cell Seeding:** Seed THP-1 cells in a 96-well plate at a suitable density. For differentiation into macrophages, treat cells with PMA (e.g., 5 ng/mL) for 48-72 hours, followed by a rest period[10].
- **Inhibitor Pre-treatment:** Pre-incubate the cells with various concentrations of **G140** (e.g., 0.1 µM to 100 µM) for 1-2 hours at 37°C[1][6].

- cGAS Activation: Prepare DNA-transfection reagent complexes according to the manufacturer's protocol and add them to the cells to a final dsDNA concentration of 2 µg/mL to activate the cGAS pathway[8].
- Incubation: Incubate the cells for 18-24 hours at 37°C[6].
- Endpoint Analysis (qRT-PCR):
 - Harvest the cells and extract total RNA.
 - Synthesize cDNA from the extracted RNA.
 - Perform qRT-PCR to measure the relative mRNA expression of ISGs, such as IFNB1 and CXCL10, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
- Data Analysis: Calculate the percentage of inhibition of ISG expression for each **G140** concentration relative to the dsDNA-stimulated, vehicle-treated control. Determine the cellular IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Experimental workflow for a **G140** cell-based assay.

Troubleshooting

Issue: **G140** precipitates in cell culture medium.

- Solution: Ensure the final DMSO concentration in the medium is as low as possible (typically ≤ 0.5%) but sufficient to maintain solubility. Prepare working solutions by serial dilution in pre-warmed medium and mix gently but thoroughly immediately before use[4].

Issue: High variability between replicates.

- Solution: Ensure consistent cell seeding density and health. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Mix the plate gently after adding **G140** to ensure uniform distribution.

Issue: Lower than expected inhibition.

- Solution: Prepare fresh dilutions of **G140** for each experiment from a properly stored stock solution to avoid degradation from repeated freeze-thaw cycles. Optimize the pre-incubation time with **G140**. Be aware of the species-specificity of **G140**; it is significantly less potent against murine cGAS[1].

Issue: Observed cytotoxicity.

- Solution: Determine the LD₅₀ of **G140** in your cell line to ensure that the concentrations used for inhibition assays are not causing significant cell death[6]. High concentrations of DMSO can also be toxic; always include a vehicle control with the same final DMSO concentration as your experimental wells.

Conclusion

G140 is a valuable tool for investigating the cGAS-STING signaling pathway. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively utilize **G140** to study the role of cGAS in health and disease, and to aid in the development of novel therapeutics for autoimmune and inflammatory disorders.

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References

- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]

- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. regenhealthsolutions.info [regenhealthsolutions.info]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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